molecular formula C20H24N2O2 B12094925 (R)-Benzyl (1-benzylpiperidin-3-YL)carbamate

(R)-Benzyl (1-benzylpiperidin-3-YL)carbamate

Cat. No.: B12094925
M. Wt: 324.4 g/mol
InChI Key: KMIYYGARLIZKPI-LJQANCHMSA-N
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Description

®-Benzyl (1-benzylpiperidin-3-YL)carbamate is a chemical compound with the molecular formula C20H24N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-benzylpiperidin-3-YL)carbamate typically involves the reaction of ®-1-benzylpiperidin-3-amine with benzyl chloroformate. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl (1-benzylpiperidin-3-YL)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-benzylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of benzyl piperidine derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-Benzyl (1-benzylpiperidin-3-YL)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-benzylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
  • (S)-1-benzyl-3-N-BOC-aminopiperidine

Uniqueness

®-Benzyl (1-benzylpiperidin-3-YL)carbamate is unique due to its specific structural features and the presence of the benzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

benzyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate

InChI

InChI=1S/C20H24N2O2/c23-20(24-16-18-10-5-2-6-11-18)21-19-12-7-13-22(15-19)14-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23)/t19-/m1/s1

InChI Key

KMIYYGARLIZKPI-LJQANCHMSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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